Antiproliferative Potency in Lung Adenocarcinoma Models
In vitro antiproliferative evaluation of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide against human lung cancer cell lines A549, HCC827, and NCI-H358 demonstrated IC₅₀ values of 6.75 ± 0.19 µM, 5.13 ± 0.97 µM, and 0.85 ± 0.05 µM, respectively, in 2D monolayer assays . The closely related analog N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 200726-43-8), which lacks the 6-acetamido group, has not been reported with parallel quantitative antiproliferative data against these cell lines in peer-reviewed literature, representing a data gap that precludes direct potency comparison . The 6-acetamido substituent introduces an additional hydrogen bond acceptor/donor pair capable of modulating target binding, a feature absent in the unsubstituted comparator [1]. Note: This evidence is classified as Supporting Evidence because the primary source for the IC₅₀ values could not be independently verified in peer-reviewed journals; the data originates from a vendor-compiled summary and should be validated by the end user prior to procurement.
| Evidence Dimension | Antiproliferative IC₅₀ (2D MTS assay) against human lung adenocarcinoma cell lines |
|---|---|
| Target Compound Data | A549: 6.75 ± 0.19 µM; HCC827: 5.13 ± 0.97 µM; NCI-H358: 0.85 ± 0.05 µM |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide (CAS 200726-43-8): no peer-reviewed 2D IC₅₀ data against A549, HCC827, or NCI-H358 available in public literature |
| Quantified Difference | Cannot be calculated due to absence of comparator data in primary literature |
| Conditions | 2D monolayer culture, MTS cytotoxicity assay; cell lines A549 (lung adenocarcinoma), HCC827 (EGFR-mutant lung adenocarcinoma), NCI-H358 (bronchioalveolar carcinoma) |
Why This Matters
For researchers building SAR libraries around the benzothiazole-2-amide scaffold, the presence of measurable differential antiproliferative activity associated with the 6-acetamido substituent—even if unvalidated against a direct comparator—provides a testable hypothesis for target engagement studies that cannot be addressed using the unsubstituted analog alone.
- [1] Gabra, M. et al. Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor. J Enzyme Inhib Med Chem, 2015, 30(1), 160–165. Demonstrates that 2-acetamidobenzothiazole derivatives can achieve potent EGFR inhibition (IC₅₀ 0.239 µM), supporting the functional relevance of the acetamido substitution pattern. View Source
